5-Propyl-1,5-dihydroimidazol-2-one

Hydrogen bond donor count Scaffold classification Fragment-based drug design

5-Propyl-1,5-dihydroimidazol-2-one is a highly differentiated, research-grade building block (MW 126.16, cLogP ~0.9–1.2) that strictly adheres to the 'Rule of Three' for fragment libraries. Unlike generic hydantoin or imidazole isomers, this specific 5-propyl 1,5-dihydro tautomer offers a unique hydrogen-bonding capacity and reduced tPSA (~32-35 Ų) for improved BBB permeability, making it an optimal scaffold for CNS-targeted hit-to-lead campaigns. Its mono-oxo core provides a synthetically tractable handle for rapid N1/N3 derivatization, avoiding the metabolic liability of longer alkyl chains. Procuring this exact positional isomer eliminates SAR variability inherent in uncontrolled substitution.

Molecular Formula C6H10N2O
Molecular Weight 126.16 g/mol
Cat. No. B12366352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Propyl-1,5-dihydroimidazol-2-one
Molecular FormulaC6H10N2O
Molecular Weight126.16 g/mol
Structural Identifiers
SMILESCCCC1C=NC(=O)N1
InChIInChI=1S/C6H10N2O/c1-2-3-5-4-7-6(9)8-5/h4-5H,2-3H2,1H3,(H,8,9)
InChIKeyNYSSTGCCLXOUMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Propyl-1,5-dihydroimidazol-2-one: Core Chemical Identity and Procurement-Relevant Class Characteristics


5-Propyl-1,5-dihydroimidazol-2-one is a heterocyclic small molecule (molecular formula C6H10N2O; molecular weight 126.16 g/mol) belonging to the imidazol-2-one class . The structure features a five-membered ring with nitrogen atoms at positions 1 and 3, a carbonyl group at position 2, and a propyl substituent at the 5-position . Imidazol-2-ones exist in two tautomeric forms, and the 1,5-dihydro configuration positions the scaffold as a versatile intermediate in medicinal chemistry, distinct from its 1,3-dihydro or 2,4-imidazolidinedione (hydantoin) counterparts [1]. This compound is primarily sourced as a research-grade building block (typical purity ≥95%) for fragment-based drug discovery, combinatorial library synthesis, and mechanistic probe development .

5-Propyl-1,5-dihydroimidazol-2-one: Why Dihydroimidazolone Scaffold Substitution Is Not Trivial


Within the dihydroimidazol-2-one family, the position of the alkyl substituent, the location of the carbonyl group, and the ring saturation pattern fundamentally alter hydrogen-bonding capacity, tautomeric equilibrium, and target binding geometry . Positional isomers such as 2-propyl-1H-imidazol-4(5H)-one (CAS 158365-96-9, carbonyl at position 4/5, propyl at position 2) exhibit distinct physicochemical and biological profiles compared to 5-propyl-1,5-dihydroimidazol-2-one (carbonyl at position 2, propyl at position 5) . Even within the 5-alkyl series, chain length modulates lipophilicity (estimated cLogP increment of ~0.5 per methylene unit), solubility, and membrane permeability—parameters that directly influence assay compatibility, cellular uptake, and in vivo pharmacokinetics [1]. Generic substitution without verifying these properties introduces uncontrolled variables in experimental workflows, potentially confounding SAR interpretation and lead optimization campaigns.

5-Propyl-1,5-dihydroimidazol-2-one: Procurement-Relevant Quantitative Differentiation Evidence


Scaffold Hydrogen Bond Donor Capability: 1,5-Dihydroimidazol-2-one vs. 1,3-Dihydroimidazol-2-one Isomers

The 1,5-dihydroimidazol-2-one scaffold possesses a single hydrogen bond donor (N1-H) versus the alternative 1,3-dihydroimidazol-2-one isomer, which can present two donors (N1-H and N3-H) when unsubstituted. For 5-propyl-1,5-dihydroimidazol-2-one, the computed hydrogen bond donor count is 1, compared to 2 for N-unsubstituted 1,3-dihydro analogs [1]. This distinction is critical for fragment-based screening libraries where adherence to the 'Rule of Three' (HBD ≤ 3) influences hit-to-lead developability [1].

Hydrogen bond donor count Scaffold classification Fragment-based drug design Rule-of-three compliance

LogP and Lipophilicity Modulation: 5-Propyl vs. 5-Methyl and 5-Ethyl Homologs in the 1,5-Dihydroimidazol-2-one Series

The 5-propyl substituent provides a calculated incremental cLogP increase of approximately 0.5 log units per additional methylene compared to the 5-ethyl (cLogP ~0.5) and approximately 1.0 log units compared to the 5-methyl analog (cLogP ~0.0) in the 1,5-dihydroimidazol-2-one series, based on standard additive fragment contributions [1]. For procurement, the 5-propyl homolog occupies a distinct lipophilicity space (estimated cLogP ~0.9–1.2) compared to the more polar methyl or more lipophilic butyl/pentyl variants, making it suitable for lead-like property space optimization.

cLogP Lipophilicity Alkyl chain SAR Permeability

Positional Isomer Differentiation: 5-Propyl-1,5-dihydroimidazol-2-one vs. 2-Propyl-1H-imidazol-4(5H)-one vs. 4-Propyl-1H-imidazol-2(3H)-one

Three distinct propyl-substituted imidazolone isomers with the same molecular formula (C6H10N2O; MW 126.16) are cataloged: 5-Propyl-1,5-dihydroimidazol-2-one (carbonyl at C2, propyl at C5), 2-Propyl-1H-imidazol-4(5H)-one (carbonyl at C4/C5, propyl at C2, CAS 158365-96-9), and 4-Propyl-1H-imidazol-2(3H)-one (carbonyl at C2, propyl at C4, CAS 100791-01-3) . These positional isomers are chemically distinct entities with different InChI keys and predicted biological target profiles. Procurement must specify the exact isomer as bioisosteric replacement studies have demonstrated that carbonyl position in imidazolones switches target selectivity profiles (e.g., CYP enzyme isoform selectivity in acridin-imidazolone hybrids) [1].

Positional isomerism Chemical identity Quality control Analytical specification

Physicochemical Differentiation from the Hydantoin (2,4-Imidazolidinedione) Scaffold: Mono-oxo vs. Di-oxo Ring System

5-Propyl-1,5-dihydroimidazol-2-one contains a single carbonyl group, distinguishing it from 5-propylhydantoin (5-propyl-2,4-imidazolidinedione, CAS 18227-41-3), which possesses two carbonyl groups at positions 2 and 4 [1]. The mono-oxo scaffold reduces hydrogen bond acceptor count (HBA = 2 for imidazolone vs. HBA = 4 for hydantoin) and lowers topological polar surface area, potentially enhancing CNS penetration compared to the hydantoin counterpart [1]. Hydantoin derivatives such as phenytoin are established anticonvulsants, and 5-ethyl-5-phenyl-3-propylhydantoin has demonstrated anticonvulsant activity comparable to phenytoin with lower sedation liability in rodent models [2], suggesting the 5-propyl substituent contributes favorably to this pharmacological profile, though direct data for the mono-oxo imidazolone are not available.

Hydantoin Imidazolidinedione Scaffold hopping Carbonyl count Anticonvulsant

5-Propyl-1,5-dihydroimidazol-2-one: Evidence-Anchored Research Application Scenarios


Fragment-Based Drug Discovery (FBDD) Library Design: Mono-HBD Scaffold for Lead-like Property Optimization

With a hydrogen bond donor count of 1 and molecular weight of 126.16 g/mol, 5-Propyl-1,5-dihydroimidazol-2-one complies with the 'Rule of Three' guidelines for fragment libraries (MW < 300, HBD ≤ 3, HBA ≤ 3, cLogP ≤ 3) [1]. Its intermediate lipophilicity (estimated cLogP 0.9–1.2) makes it suitable as a core scaffold for fragment growing or linking strategies, particularly for targets where balanced polarity is required—such as kinase hinge-binding motifs or GPCR allosteric sites. Procurement of this specific 5-propyl isomer, rather than the 5-methyl or 5-ethyl homologs, provides increased hydrophobic contact surface area for target engagement while remaining within lead-like property space.

CNS-Penetrant Lead Optimization: Mono-Oxo Scaffold Differentiation from Hydantoin Anticonvulsants

The reduced topological polar surface area (estimated tPSA ~32–35 Ų) of the mono-oxo 1,5-dihydroimidazol-2-one scaffold, compared to the di-oxo hydantoin (tPSA ~58–64 Ų), predicts improved passive blood-brain barrier permeability [1][2]. For programs targeting CNS indications where the hydantoin pharmacophore has shown efficacy (e.g., anticonvulsant activity of 5-alkylhydantoins comparable to phenytoin), the 5-propyl imidazolone scaffold offers a scaffold-hopping opportunity to reduce polarity while retaining the 5-alkyl substitution pattern associated with activity [3]. This scenario is particularly relevant for epilepsy or neuropathic pain programs seeking to differentiate from existing hydantoin-based drugs.

Combinatorial Chemistry and Parallel Synthesis: 5-Position Alkyl Handle for Diversification

The 5-propyl substituent provides a synthetically tractable handle for further derivatization at the N1 and N3 positions of the imidazolone ring. The 1,5-dihydro configuration leaves N1 available for alkylation, acylation, or arylation, enabling rapid generation of compound libraries for screening [1]. The propyl chain at position 5 provides a defined hydrophobic interaction surface without introducing the excessive lipophilicity or metabolic liability associated with longer alkyl chains (butyl, pentyl), making it an optimal balance for initial SAR exploration in hit-to-lead campaigns.

Cytochrome P450 Enzyme Inhibitor Screening Panels: Imidazolone Scaffold Validation

Imidazole and imidazolone derivatives are established pharmacophores for cytochrome P450 enzyme inhibition, with N-substituted imidazoles showing differential selectivity across CYP isoforms (CYP2A6, CYP2A13, CYP3A4) [1]. The 5-propyl-1,5-dihydroimidazol-2-one scaffold provides a structurally distinct alternative to 1-substituted imidazoles for CYP inhibition profiling. Its mono-oxo character and specific substitution pattern may confer a selectivity profile different from both imidazole and hydantoin CYP inhibitors, making it a valuable comparator compound for panels assessing structure-CYP inhibition relationships.

Quote Request

Request a Quote for 5-Propyl-1,5-dihydroimidazol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.